3-Chloro-4-(dimethylamino)phenol

Catalog No.
S15838135
CAS No.
M.F
C8H10ClNO
M. Wt
171.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-(dimethylamino)phenol

Product Name

3-Chloro-4-(dimethylamino)phenol

IUPAC Name

3-chloro-4-(dimethylamino)phenol

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C8H10ClNO/c1-10(2)8-4-3-6(11)5-7(8)9/h3-5,11H,1-2H3

InChI Key

AHKSBJIXNZVCCR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)O)Cl

3-Chloro-4-(dimethylamino)phenol is an organic compound with the molecular formula C_9H_12ClN_O. It consists of a phenolic structure substituted with a chlorine atom and a dimethylamino group. This compound is characterized by its aromatic ring, which contributes to its chemical reactivity and biological properties. The presence of the chlorine atom enhances its electrophilic character, while the dimethylamino group can act as a nucleophile in various

  • Electrophilic Aromatic Substitution: The chlorine atom on the aromatic ring can be substituted by nucleophiles, leading to various derivatives.
  • Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, particularly in the presence of strong electrophiles.
  • Oxidation Reactions: The hydroxyl group may be oxidized to form quinone derivatives under specific conditions.

These reactions are crucial for synthesizing more complex molecules and modifying the compound's properties for various applications.

3-Chloro-4-(dimethylamino)phenol exhibits notable biological activities, including:

  • Antimicrobial Properties: It has been shown to possess antimicrobial activity against various bacteria and fungi, making it a candidate for use in pharmaceuticals and disinfectants.
  • Antioxidant Activity: The compound may act as an antioxidant, scavenging free radicals and potentially reducing oxidative stress in biological systems.
  • Mutagenicity Studies: Some studies have indicated that similar compounds may exhibit mutagenic properties, necessitating further investigation into the safety and environmental impact of 3-Chloro-4-(dimethylamino)phenol .

The synthesis of 3-Chloro-4-(dimethylamino)phenol can be achieved through several methods:

  • Direct Chlorination: The phenol derivative can be chlorinated using chlorine gas or chlorinating agents in the presence of a catalyst.
  • Dimethylation Reaction: The dimethylamino group can be introduced through methylation of an aniline derivative using methyl iodide or dimethyl sulfate.
  • Coupling Reactions: Coupling reactions involving boronic acids or other coupling agents can also be employed to synthesize this compound from simpler precursors .

3-Chloro-4-(dimethylamino)phenol finds applications in various fields:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it is explored as an active ingredient in drug formulations.
  • Dyes and Pigments: Its chemical structure allows it to be used as a dye intermediate in textile applications.
  • Laboratory Reagents: It serves as a reagent in organic synthesis for creating more complex molecules.

Understanding how this compound interacts with other drugs at the molecular level to predict potential side effects or enhance therapeutic efficacy.
  • Toxicological Assessments: Evaluating its safety profile through mutagenicity and carcinogenicity tests, particularly due to its structural similarities with known hazardous compounds .
  • Several compounds share structural similarities with 3-Chloro-4-(dimethylamino)phenol. Here are some notable examples:

    Compound NameStructure FeaturesUnique Properties
    3-ChloroanilineAmino group instead of hydroxylUsed primarily in dye manufacturing
    4-DimethylaminophenolDimethylamino group on para positionExhibits strong antioxidant properties
    2,4-DichlorophenolTwo chlorine atoms on the aromatic ringKnown for its use as a disinfectant
    3-Nitro-4-(dimethylamino)phenolNitro group instead of chlorineDisplays different biological activities

    Uniqueness of 3-Chloro-4-(dimethylamino)phenol:
    This compound's unique combination of a chloro substituent and a dimethylamino group distinguishes it from other phenolic compounds, particularly regarding its reactivity and potential applications in pharmaceuticals and materials science.

    XLogP3

    2.8

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    171.0450916 g/mol

    Monoisotopic Mass

    171.0450916 g/mol

    Heavy Atom Count

    11

    Dates

    Last modified: 08-15-2024

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